Paralog Selectivity: TBOPP Spares DOCK2 and DOCK5 Function at Concentrations That Fully Inhibit DOCK1
TBOPP inhibits DOCK1-mediated Rac activation with an IC50 of 8.4 μM in cell-free assays, whereas it does not impair the biological functions of DOCK2 or DOCK5 in functional assays at concentrations up to 12.5 μM in 3LL cells [1]. In contrast, the DOCK2 inhibitor CPYPP inhibits DOCK2-Rac1 GEF activity with an IC50 of 22.8 μM and exhibits cross-reactivity with DOCK1, DOCK5, and DOCK9 at similar concentrations .
| Evidence Dimension | Selectivity profile (inhibition of target vs. off-target DOCK paralogs) |
|---|---|
| Target Compound Data | IC50 8.4 μM for DOCK1-mediated Rac activation; No functional inhibition of DOCK2 or DOCK5 at 12.5 μM |
| Comparator Or Baseline | CPYPP: IC50 22.8 μM for DOCK2-Rac1 GEF activity; inhibits DOCK1, DOCK5, DOCK9 at similar concentrations |
| Quantified Difference | TBOPP is selective for DOCK1; CPYPP is a DOCK2 inhibitor with broader cross-reactivity |
| Conditions | Cell-free GEF assay (TBOPP IC50); 3LL cells treated with 12.5 μM TBOPP for 3 days (functional selectivity) |
Why This Matters
Procurement of TBOPP over CPYPP ensures DOCK1-specific pathway interrogation without confounding effects on DOCK2/5-mediated immune cell functions.
- [1] Tajiri H, Uruno T, Shirai T, et al. Targeting Ras-Driven Cancer Cell Survival and Invasion through Selective Inhibition of DOCK1. Cell Rep. 2017;19(5):969-980. View Source
